molecular formula C15H18F3NO3 B075351 butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate CAS No. 1550-95-4

butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate

Cat. No. B075351
CAS RN: 1550-95-4
M. Wt: 317.3 g/mol
InChI Key: APGGCCFPMAPWKS-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BTPP and is used in different laboratory experiments to study its mechanism of action and biochemical and physiological effects.

Mechanism Of Action

BTPP acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in various physiological processes such as memory, learning, and muscle movement. By inhibiting the breakdown of acetylcholine, BTPP can enhance the activity of this neurotransmitter, leading to improved cognitive function and muscle control.

Biochemical And Physiological Effects

BTPP has been shown to have various biochemical and physiological effects in laboratory experiments. It can improve cognitive function in animals and humans, leading to better memory and learning abilities. BTPP has also been shown to improve muscle control in animal models, making it a potential treatment for various neuromuscular disorders.

Advantages And Limitations For Lab Experiments

The use of BTPP in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and its mechanism of action is well understood. BTPP is also readily available and can be purchased from various chemical suppliers. However, there are also some limitations to its use. BTPP is not very water-soluble, which can make it difficult to administer in certain experiments. It also has a short half-life, which means that its effects may not be long-lasting.

Future Directions

There are several future directions for research on BTPP. One area of interest is the development of new drugs based on the structure of BTPP. Researchers are also investigating the potential use of BTPP in the treatment of various neurological and neuromuscular disorders. Another area of interest is the development of more efficient synthesis methods for BTPP, which could make it more widely available for research purposes.
Conclusion
In conclusion, BTPP is a chemical compound that has been extensively studied for its potential applications in various fields of science. Its mechanism of action as an acetylcholinesterase inhibitor has been well established, and it has been shown to have various biochemical and physiological effects. While there are some limitations to its use in laboratory experiments, BTPP remains a promising compound for future research and development.

Synthesis Methods

The synthesis of BTPP involves the reaction of butyl (2S)-3-phenyl-2-hydroxypropanoate with trifluoroacetic anhydride. The reaction takes place in the presence of a catalyst, and the product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

BTPP has been extensively studied for its potential applications in various fields of science. It has been used in the synthesis of novel compounds that have anti-cancer properties. BTPP has also been used in the development of new drugs for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.

properties

CAS RN

1550-95-4

Product Name

butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate

Molecular Formula

C15H18F3NO3

Molecular Weight

317.3 g/mol

IUPAC Name

butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate

InChI

InChI=1S/C15H18F3NO3/c1-2-3-9-22-13(20)12(19-14(21)15(16,17)18)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,19,21)/t12-/m0/s1

InChI Key

APGGCCFPMAPWKS-LBPRGKRZSA-N

Isomeric SMILES

CCCCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(F)(F)F

SMILES

CCCCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(F)(F)F

Canonical SMILES

CCCCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(F)(F)F

Origin of Product

United States

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